Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)-
Description
The compound Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is a halogenated pyridine derivative featuring a brominated ethanone moiety attached to a 5,6-dichloropyridin-3-yl group. The addition of a bromine atom at the 2-position of the ethanone chain introduces enhanced electrophilicity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. This compound is structurally related to several pyridine-based bromoethanones, which differ in halogen substitution patterns and ring systems.
Properties
IUPAC Name |
2-bromo-1-(5,6-dichloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-2-6(12)4-1-5(9)7(10)11-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVLJNJDAHBMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
A widely adopted method involves the radical bromination of 1-(5,6-dichloro-3-pyridinyl)ethanone at the α-position. This approach utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF) or carbon tetrachloride (CCl₄) under radical initiation by azobisisobutyronitrile (AIBN). For instance, a reaction mixture containing 1-(5,6-dichloro-3-pyridinyl)ethanone (1.0 equiv), NBS (1.2 equiv), and AIBN (0.1 equiv) in anhydrous CCl₄ is refluxed for 6–8 hours, yielding 70–75% of the target compound after purification via chilled water precipitation. The electron-withdrawing effect of the dichloro substituents directs bromination exclusively to the α-carbon of the ethanone group, minimizing side reactions.
Acid-Catalyzed Bromination with Hydrogen Bromide
Alternative protocols employ hydrogen bromide (HBr) in the presence of sulfuric acid as a catalyst. In a representative procedure, 1-(5,6-dichloro-3-pyridinyl)ethanone is treated with 48% HBr and 30% hydrogen peroxide (H₂O₂) at 0–5°C for 3 hours, achieving 65% yield. This method, however, risks over-bromination and requires stringent temperature control to preserve the pyridine ring’s integrity.
Multi-Step Synthesis from Pyridine Precursors
Halogenation Followed by Acylation
A sequential approach starts with 3-pyridinyl derivatives undergoing chlorination and bromination before introducing the ethanone moiety. For example, 3-aminopyridine is first dichlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C, followed by bromination with liquid bromine in acetic acid to yield 5,6-dichloro-3-bromopyridine. Subsequent Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) furnishes the target compound in 60–68% overall yield.
Microwave-Assisted Cyclization
Drawing from imidazopyridine synthesis methodologies, microwave irradiation significantly accelerates the formation of the ethanone group. A mixture of 5-bromo-2-aminopyridine and 2-bromoacetyl chloride in DMF is irradiated at 150°C for 10 minutes (200 W), producing 2-bromo-1-(5,6-dichloro-3-pyridinyl)ethanone in 60% yield after extraction with ethyl acetate. This method reduces reaction times from hours to minutes while maintaining moderate yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance bromination efficiency by stabilizing intermediates, whereas nonpolar solvents (e.g., CCl₄) favor radical mechanisms. Trials comparing DMF and CCl₄ under identical conditions show a 15% yield increase in DMF due to improved solubility of halogenating agents. Reaction temperatures above 50°C promote side reactions, such as pyridine ring degradation, whereas temperatures below 20°C ensure selectivity but prolong reaction times.
Purification Techniques
Crystallization from cyclohexane or acetonitrile mixtures achieves >95% purity, as evidenced by gas chromatography (GC) analysis. For large-scale production, distillation under reduced pressure (0.5–1.0 mmHg) at 80–90°C effectively separates the target compound from unreacted starting materials.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Radical Bromination (NBS) | NBS, AIBN, CCl₄ | Reflux, 6–8 hrs | 70–75 | 92–95 |
| HBr/H₂O₂ Bromination | HBr, H₂O₂, H₂SO₄ | 0–5°C, 3 hrs | 60–65 | 85–90 |
| Microwave Synthesis | Microwave, DMF | 150°C, 10 min | 60 | 88 |
| Halogenation-Acylation | SO₂Cl₂, Br₂, AlCl₃ | Multi-step, 24 hrs | 60–68 | 90–93 |
Industrial and Environmental Considerations
Industrial-scale production prioritizes cost-effective reagents like sulfuryl chloride and aluminum chloride, albeit with challenges in waste management due to halogenated byproducts. Recent advancements emphasize green chemistry principles, such as replacing CCl₄ with biodegradable solvents (e.g., ethyl acetate) and employing catalytic bromination protocols to reduce stoichiometric excess.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or other functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl) has been investigated for its therapeutic properties. It is particularly noted for its potential use in developing drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research has indicated that compounds similar to Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl) exhibit antimicrobial properties. A study published in Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl) | 8 | Staphylococcus aureus |
| 2-Bromo-1-(pyridin-3-yl)ethanone | 16 | Escherichia coli |
| 5-Chloro-2-nitropyridine | 32 | Pseudomonas aeruginosa |
Agrochemical Applications
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl) is also being explored for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth mechanisms.
Case Study: Herbicidal Efficacy
A patent filing described the use of this compound as a herbicide effective against various weeds in agricultural settings. The compound demonstrated selective toxicity towards certain weed species while being safe for crops like corn and soybeans .
Table 2: Herbicidal Activity
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
| Setaria viridis | 100 | 75 |
Chemical Intermediate
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl) serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine and chlorine substituents make it a versatile building block for various chemical reactions.
Case Study: Synthesis of Pyridine Derivatives
In synthetic organic chemistry, this compound has been utilized to create pyridine derivatives that are crucial in the development of new materials and pharmaceuticals. A notable synthesis pathway involves the coupling of this ethanone with amines to form pyridine-based ligands used in catalysis .
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, leading to its observed biological activities. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context and application.
Comparison with Similar Compounds
Halogen Substitution Patterns
The table below compares the target compound with structurally related bromoethanones:
Structural and Electronic Differences
- Position of Halogens: The target compound’s 5,6-dichloro substitution on the pyridine ring contrasts with analogs like 1-(5-bromo-2-chloropyridin-3-yl)ethanone (5-Br, 2-Cl), where bromine is on the pyridine rather than the ethanone . This affects electronic distribution and reactivity.
- Steric Effects: The methyl group in 1-(5-bromo-6-chloro-2-methyl-3-pyridinyl)ethanone () may hinder nucleophilic attacks on the ethanone moiety, reducing reactivity compared to the target compound .
Physicochemical Properties
- Molecular Mass : The target compound’s inferred molecular mass (~278.4 g/mol) is lower than the dihydroimidazo analog (275.530 g/mol) due to the absence of additional nitrogen atoms .
- Solubility: Dichloropyridine derivatives are generally less polar than fluorinated analogs (e.g., 1-(5-bromo-3-fluoropyridin-2-yl)ethanone in ), which may exhibit higher solubility in polar solvents .
Biological Activity
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is a halogenated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- features a unique halogenation pattern that enhances its chemical stability and reactivity. The presence of bromine and chlorine atoms on the pyridine ring is significant for its biological interactions. This compound can undergo various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The ethanone group may be oxidized to form carboxylic acids.
- Reduction Reactions: It can be reduced to yield alcohols or other derivatives.
The biological activity of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms enhance binding affinity to enzymes or receptors, influencing various biochemical pathways. Ongoing research aims to elucidate the exact molecular mechanisms involved in its activity.
Biological Activities
Research indicates that Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)- exhibits several promising biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
- Antifungal Properties: The compound has shown activity against specific fungal pathogens.
- Anticancer Potential: Investigations into its effects on cancer cell lines indicate possible applications in cancer therapy .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
-
Antimicrobial Evaluation:
- A study reported that derivatives of halogenated compounds similar to Ethanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL. This suggests that similar structures may confer antimicrobial properties .
- Anticancer Studies:
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Ethanone, 2-bromo-1-(5,6-dichloro-3-pyridinyl)-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethanone, 1-(5-bromo-2,6-dichloro-3-pyridinyl)- | Similar halogenation | Moderate antimicrobial |
| Ethanone, 1-(3,5-dichloro-2-hydroxy-6-methylphenyl)- | Different substituents | Anticancer activity |
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial effects |
Ethanone's distinctive halogenation pattern may enhance its stability and binding affinity compared to these analogs.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-bromo-1-(5,6-dichloro-3-pyridinyl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of the parent acetophenone derivative. For example, a general procedure involves dissolving the acetophenone precursor (e.g., 1-(5,6-dichloro-3-pyridinyl)ethanone) in diethyl ether and adding bromine at 0°C, followed by stirring at room temperature. Optimization requires careful control of stoichiometry (1:1 molar ratio of bromine to precursor), solvent choice (ether for solubility and reactivity), and quenching with saturated NaHCO₃ to neutralize excess bromine . Crystallization from ethanol improves purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?
- Methodology : Key NMR signals include:
- ¹H-NMR : A singlet for the methyl ketone group (~2.5–3.0 ppm), aromatic protons from the pyridinyl ring (7.0–8.5 ppm), and splitting patterns reflecting substitution (e.g., coupling constants for adjacent Cl/Br substituents).
- ¹³C-NMR : A carbonyl carbon signal at ~195–200 ppm, aromatic carbons (120–150 ppm), and halogenated carbons (downfield shifts due to electronegativity). Comparative analysis with known analogs (e.g., 2-bromo-1-(furan-2-yl)ethanone derivatives) validates assignments .
Q. What are the critical stability and reactivity considerations for handling this compound in laboratory settings?
- Methodology : The compound is sensitive to moisture and light. Storage in airtight, amber-glass containers under inert gas (e.g., N₂) is recommended. Reactivity studies indicate potential decomposition via hydrolysis of the bromoethanone moiety, necessitating anhydrous conditions during reactions. Safety protocols include using chemical fume hoods, nitrile gloves, and eye protection due to acute toxicity risks .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in 1-(5,6-dichloro-3-pyridinyl)ethanone?
- Methodology : Bromination occurs preferentially at the α-carbon of the ketone due to electron-withdrawing effects of the pyridinyl ring and chloro substituents, which stabilize the transition state via resonance. Computational studies (DFT calculations) can model charge distribution and identify electrophilic attack sites. Experimental validation involves synthesizing intermediates (e.g., enolates) and monitoring reaction kinetics under varying temperatures .
Q. How can computational modeling assist in predicting the compound’s physicochemical properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations predict:
- LogP : ~2.5–3.0 (indicating moderate lipophilicity).
- Polar Surface Area (PSA) : ~35–40 Ų (suggesting limited membrane permeability).
- Reactivity Descriptors : Electrophilicity index (ω) and Fukui functions highlight susceptibility to nucleophilic attack at the brominated carbon. Tools like Gaussian or ORCA are used, with solvent effects modeled via COSMO-RS .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. Refinement using SHELXL with high-resolution data (<1.0 Å) and validation via R-factor convergence (R₁ < 5%) improves accuracy. For ambiguous cases, complementary techniques like powder XRD or electron diffraction are employed .
Q. How can impurity profiling during synthesis be systematically addressed?
- Methodology : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns identifies byproducts (e.g., debrominated or dimerized species). Thresholds for "unknown impurities" should follow ICH guidelines (<0.10% for genotoxic risks). Recrystallization in mixed solvents (e.g., ethanol/water) or preparative HPLC enhances purity .
Q. What are the challenges in scaling up reactions involving this compound while maintaining yield and purity?
- Methodology : Batch-to-batch variability arises from exothermic bromination steps. Continuous-flow reactors improve heat dissipation and mixing efficiency. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real time. Solvent recycling (e.g., ether recovery via distillation) reduces costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
